molecular formula C4H4N2S2 B1596423 Ethylene dithiocyanate CAS No. 629-17-4

Ethylene dithiocyanate

Cat. No.: B1596423
CAS No.: 629-17-4
M. Wt: 144.2 g/mol
InChI Key: LILPOSVDSDEBCD-UHFFFAOYSA-N
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Description

Ethylene dithiocyanate is an organic compound with the molecular formula C4H4N2S2. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its use in various industrial applications, particularly as a biocide and a fungicide. It is also used in the synthesis of other chemical compounds.

Preparation Methods

Ethylene dithiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of ethylene dibromide with potassium thiocyanate in an aqueous medium. The reaction conditions typically include heating the mixture to facilitate the substitution reaction, resulting in the formation of this compound and potassium bromide as a byproduct .

Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Ethylene dithiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized to form this compound oxide under specific conditions.

    Reduction: this compound can be reduced to form ethylene diamine and thiocyanate ions.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the thiocyanate groups are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions yield amines and thiocyanate ions .

Scientific Research Applications

Ethylene dithiocyanate has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds. Its ability to undergo substitution reactions makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals .

In biology and medicine, this compound is studied for its antimicrobial properties. It has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for use in disinfectants and preservatives . Additionally, its ability to inhibit the growth of certain pathogens has led to research into its use as a therapeutic agent .

In industry, this compound is used as a biocide in water treatment and as a fungicide in agriculture. Its effectiveness in controlling microbial growth makes it a valuable tool in maintaining the quality and safety of various products .

Comparison with Similar Compounds

Ethylene dithiocyanate is similar to other dithiocyanate compounds, such as mthis compound and propylene dithiocyanate. These compounds share similar chemical structures and properties, but there are some key differences that set this compound apart.

    Mthis compound: This compound has a similar structure but with a single carbon atom between the thiocyanate groups.

    Propylene dithiocyanate: This compound has a three-carbon chain between the thiocyanate groups.

The uniqueness of this compound lies in its specific reactivity and effectiveness as a biocide and fungicide. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in both scientific research and industry .

Properties

IUPAC Name

2-thiocyanatoethyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S2/c5-3-7-1-2-8-4-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILPOSVDSDEBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC#N)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870733
Record name Ethane-1,2-diyl bis(thiocyanate)
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Molecular Weight

144.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

629-17-4
Record name C,C′-1,2-Ethanediyl dithiocyanate
Source CAS Common Chemistry
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Record name Ethylene dithiocyanate
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Record name Ethylenedithiocyanate
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Record name Thiocyanic acid, C,C'-1,2-ethanediyl ester
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Record name Ethane-1,2-diyl bis(thiocyanate)
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Record name Ethylene dithiocyanate
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Record name ETHYLENE DITHIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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